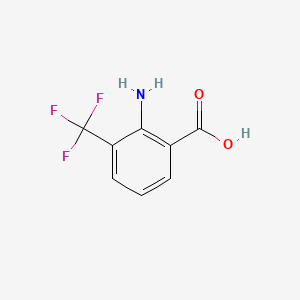

Acide 2-amino-3-(trifluorométhyl)benzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, has been achieved through various methods. These compounds have been characterized by techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and computational methods, offering insights into the synthesis strategies that could be applicable to 2-Amino-3-(trifluoromethyl)benzoic acid (Yıldırım et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-(trifluoromethyl)benzoic acid and similar compounds has been extensively analyzed. For instance, studies on the crystal form of related molecules reveal nearly coplanar arrangements between the carboxyl group and the phenyl ring, which may influence the structural characteristics of 2-Amino-3-(trifluoromethyl)benzoic acid as well (Bhat & Vijayan, 1982).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-(trifluoromethyl)benzoic acid can be complex, as seen in the synthesis and reactivity of similar fluorinated compounds. For example, the enantioselective synthesis of related fluorinated amino acids demonstrates the potential reactions 2-Amino-3-(trifluoromethyl)benzoic acid might undergo to form structurally and functionally diverse derivatives (Jiang, Qin, & Qing, 2003).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including their solubility, melting points, and crystalline structures, have been thoroughly studied. These studies provide a foundation for understanding the physical behavior of 2-Amino-3-(trifluoromethyl)benzoic acid in various environments and its potential applications in material science and chemistry (Ghauri et al., 1992).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-(trifluoromethyl)benzoic acid, such as reactivity towards other compounds, stability under different conditions, and potential for forming various derivatives, are critical for its application in synthetic chemistry and pharmaceuticals. Investigations into the chemical properties of related compounds offer valuable insights into how the trifluoromethyl and amino groups affect the chemical behavior of these molecules (Liu et al., 2021).

Applications De Recherche Scientifique

Synthèse de dérivés de 1,3,4-oxadiazole

L'acide 2-amino-3-(trifluorométhyl)benzoïque a été utilisé dans la synthèse de dérivés de 1,3,4-oxadiazole contenant un groupe 2-fluoro-4-méthoxy . Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles.

Études de liaison aux ligands

Ce composé a été utilisé pour étudier la liaison de la 2-pyridinone et des dérivés d'acides aminés en tant que ligands avec les chaperonnes PapD et FimC par résonance plasmonique de surface et spectroscopie 1 HNMR . Cette recherche peut aider à comprendre les interactions entre les protéines et les ligands, ce qui est crucial dans la conception de médicaments.

Synthèse de benzoisothiazolones antimicrobiennes

L'this compound est un intermédiaire utile pour la synthèse de benzoisothiazolones antimicrobiennes . Ces composés ont montré des résultats prometteurs dans la lutte contre diverses infections bactériennes.

Synthèse de dithiobis(benzamides)

Ce composé est également utilisé dans la synthèse de dithiobis(benzamides) . Ces composés sont souvent étudiés pour leurs applications potentielles en chimie médicinale.

Visualisations de simulations moléculaires

L'this compound est souvent utilisé dans des programmes tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD, etc. pour produire des visualisations de simulation impressionnantes . Ces visualisations peuvent aider les chercheurs à comprendre le comportement de ce composé au niveau moléculaire.

Intermédiaire général en synthèse organique

En raison de sa structure unique, l'this compound est souvent utilisé comme intermédiaire dans diverses synthèses organiques . Son groupe trifluorométhyle et son groupe amino peuvent participer à une variété de réactions, ce qui en fait un composé polyvalent en chimie organique.

Safety and Hazards

“2-Amino-3-(trifluoromethyl)benzoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

Propriétés

IUPAC Name |

2-amino-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVJVQEDSDPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345454 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313-12-2 | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Amino-3-(trifluoromethyl)benzoic acid a valuable starting material for synthesizing fluorinated nucleosides?

A1: The research highlights the significance of 2-Amino-3-(trifluoromethyl)benzoic acid as a precursor in the multi-step synthesis of a novel fluorinated nucleoside. The paper describes how this compound is utilized to construct the (1H)-8-trifluloromethyl-2-methyl-4-quinazolinone core []. This core structure is then subjected to ribosylation, introducing a sugar moiety, a characteristic feature of nucleosides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)